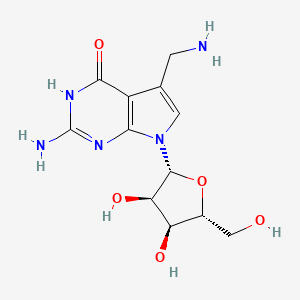

7-Aminomethyl-7-deazaguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEYIPCQNRSIAV-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984514 | |

| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66048-70-2 | |

| Record name | 7-Aminomethyl-7-deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Forge of Function: An In-depth Technical Guide to 7-aminomethyl-7-deazaguanosine (preQ1) Biosynthesis in Bacteria

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Modified Nucleobase

In the intricate world of cellular biochemistry, the modification of nucleic acids represents a critical layer of regulation and functional diversity. Among these modifications, the hypermodified guanine analog, queuosine (Q), stands out for its presence in the anticodon of specific tRNAs in most bacteria and eukaryotes.[1][2] This modification is crucial for translational fidelity and efficiency.[3] The biosynthesis of queuosine is a complex process, and at its heart lies the de novo synthesis of its precursor, 7-aminomethyl-7-deazaguanosine (preQ1). This guide provides a comprehensive technical overview of the bacterial biosynthetic pathway of preQ1, delving into the enzymatic machinery, reaction mechanisms, and the experimental methodologies employed to elucidate this fundamental biological process. Understanding this pathway is not merely an academic exercise; its absence in eukaryotes makes it a compelling target for the development of novel antimicrobial agents.[4]

The Architectural Blueprint: The this compound (preQ1) Biosynthesis Pathway

The synthesis of preQ1 in bacteria is a multi-enzyme cascade that commences with Guanosine-5'-triphosphate (GTP) and culminates in the formation of 7-aminomethyl-7-deazaguanine (preQ1).[2] This pathway can be conceptually divided into two main stages: the formation of the precursor 7-cyano-7-deazaguanine (preQ0), and its subsequent reduction to preQ1. The core enzymatic players in this pathway are GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine synthase (QueE), 7-cyano-7-deazaguanine synthase (QueC), and preQ0 reductase (QueF).[5][6]

Figure 1: The bacterial this compound (preQ1) biosynthesis pathway.

The Molecular Craftsmen: A Detailed Look at the Pathway Enzymes

A deep understanding of the preQ1 biosynthesis pathway necessitates a granular examination of each enzymatic step. The following sections dissect the mechanism, cofactor requirements, and kinetic properties of the key enzymes involved.

GTP Cyclohydrolase I (FolE): The Gateway Enzyme

The journey from GTP to preQ1 begins with GTP cyclohydrolase I (GCHI), encoded by the folE gene. This enzyme is not exclusive to preQ1 biosynthesis; it also catalyzes the first committed step in the de novo synthesis of tetrahydrofolate.[6]

-

Mechanism of Action: GCHI catalyzes a complex ring-opening, rearrangement, and re-closure of the guanine ring of GTP to form 7,8-dihydroneopterin triphosphate (H2NTP).[7][8] The reaction is initiated by the hydrolytic cleavage of the imidazole ring of GTP.[7]

-

Cofactor Requirements: Bacterial GCHI enzymes are typically zinc-dependent metalloenzymes.[9][10] The zinc ion is thought to activate a water molecule for nucleophilic attack on the C8 position of the purine ring.[7] However, a second family of GCHI (FolE2), prevalent in some bacteria and archaea, can utilize other divalent cations like Mn2+.[10]

-

Experimental Insight: The dual role of FolE in both folate and queuosine biosynthesis highlights a crucial metabolic intersection. Genetic knockout studies of folE are often challenging due to the essential nature of folate. Conditional knockouts or the use of strains with alternative folate uptake mechanisms are necessary to specifically probe its role in preQ1 synthesis.

6-carboxy-5,6,7,8-tetrahydropterin Synthase (QueD): The Pterin Remodeler

The second step is catalyzed by QueD, which converts H2NTP into 6-carboxy-5,6,7,8-tetrahydropterin (CPH4).[2][11]

-

Mechanism of Action: QueD, a member of the tunnel-fold (T-fold) superfamily, catalyzes the hydrolysis of H2NTP.[2] While homologous to the mammalian 6-pyruvoyltetrahydropterin synthase (PTPS), QueD facilitates a distinct retro-aldol cleavage to produce CPH4.[2][12]

-

Cofactor Requirements: QueD is a zinc-dependent lyase, with the zinc ion being crucial for catalysis.[2]

-

Experimental Insight: The catalytic promiscuity of QueD, being able to also act on other pterin substrates like 6-pyruvoyltetrahydropterin, can be explored through substrate analog studies to better define its active site and reaction mechanism.[2]

7-carboxy-7-deazaguanine Synthase (QueE): The Radical SAM Maestro

QueE, a member of the radical S-adenosyl-L-methionine (SAM) superfamily, catalyzes the intricate conversion of CPH4 to 7-carboxy-7-deazaguanine (CDG).[10][13]

-

Mechanism of Action: QueE utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[12][14] This radical initiates a complex rearrangement of the pterin ring of CPH4, leading to the formation of the deazaguanine core of CDG.[15] The mechanism involves a radical-mediated ring contraction.[16]

-

Cofactor Requirements: The catalytic activity of QueE is strictly dependent on the presence of its [4Fe-4S] cluster and SAM.[17][18] The enzyme also requires a reducing agent, such as dithionite or a flavodoxin/ferredoxin system, to maintain the [4Fe-4S] cluster in its active reduced state.[13] Magnesium ions (Mg2+) have also been shown to be required for QueE activity.[18][19]

-

Kinetic Parameters: For Bacillus subtilis QueE, the Michaelis constant (KM) for CPH4 has been reported to be 20 µM, with a turnover number (kcat) of 5.4 min-1.[19]

7-cyano-7-deazaguanine Synthase (QueC): The ATP-Dependent Synthetase

The penultimate step in preQ0 formation is catalyzed by QueC, which converts CDG to 7-cyano-7-deazaguanine (preQ0).[10]

-

Mechanism of Action: QueC is an ATPase that catalyzes a two-step reaction.[10] In the first ATP-dependent step, CDG is converted to a 7-amido-7-deazaguanine (ADG) intermediate.[10] A second ATP molecule is then utilized to dehydrate the amido group to a nitrile, yielding preQ0.[10]

-

Cofactor Requirements: QueC activity is dependent on ATP and a source of nitrogen, typically ammonia.[20]

-

Experimental Insight: The crystal structure of QueC from Bacillus subtilis has been solved, providing insights into its active site and membership in the ATPase family.[21]

preQ0 Reductase (QueF): The Nitrile Reductase

The final step in the biosynthesis of preQ1 is the four-electron reduction of the nitrile group of preQ0 to a primary amine, a reaction catalyzed by QueF.[5][6]

-

Mechanism of Action: QueF is an NADPH-dependent nitrile reductase.[1][22] The proposed mechanism involves a covalent thioimide intermediate formed between a conserved cysteine residue in the active site and the nitrile group of preQ0.[22][23] This intermediate is then reduced in two successive NADPH-dependent steps to yield preQ1.[22]

-

Cofactor Requirements: QueF requires two molecules of NADPH for the complete reduction of one molecule of preQ0.[24][25] The enzyme's activity is not dependent on metal ions.[1]

-

Kinetic Parameters: For Bacillus subtilis QueF, steady-state kinetic analysis has yielded a kcat of 0.66 min-1, a KM for preQ0 of 0.237 µM, and a KM for NADPH of 19.2 µM.[1] For the E. coli enzyme, a kcat of 0.12 s-1 has been reported.[26]

| Enzyme | Substrate | Product | Cofactor(s) | KM | kcat |

| GTP cyclohydrolase I (FolE) | GTP | 7,8-Dihydroneopterin triphosphate | Zn2+ (or other divalent cations) | - | - |

| 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) | 7,8-Dihydroneopterin triphosphate | 6-Carboxy-5,6,7,8-tetrahydropterin | Zn2+ | - | - |

| 7-carboxy-7-deazaguanine synthase (QueE) | 6-Carboxy-5,6,7,8-tetrahydropterin | 7-Carboxy-7-deazaguanine | [4Fe-4S], SAM, Mg2+, Reductant | 20 µM (for CPH4) | 5.4 min-1 |

| 7-cyano-7-deazaguanine synthase (QueC) | 7-Carboxy-7-deazaguanine | 7-Cyano-7-deazaguanine (preQ0) | ATP, NH3 | - | - |

| preQ0 Reductase (QueF) | 7-Cyano-7-deazaguanine (preQ0) | 7-Aminomethyl-7-deazaguanine (preQ1) | NADPH | 0.237 µM (for preQ0), 19.2 µM (for NADPH) | 0.66 min-1 |

| Table 1: Summary of Enzymes and Kinetic Parameters in the Bacterial preQ1 Biosynthesis Pathway. (Data for QueE and QueF from Bacillus subtilis). |

Experimental Workflows: A Practical Guide for the Bench Scientist

Elucidating the preQ1 biosynthesis pathway has relied on a combination of genetic, biochemical, and biophysical techniques. This section provides an overview and step-by-step protocols for key experimental workflows.

Figure 2: A generalized experimental workflow for studying the preQ1 biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of His-tagged Que Enzymes

This protocol provides a general framework for the expression and purification of His-tagged Que enzymes (QueC, QueD, QueE, and QueF) from E. coli.

1. Gene Cloning and Expression Vector Construction: a. Amplify the coding sequence of the target que gene from the bacterial genome of interest using PCR with primers containing appropriate restriction sites. b. Ligate the PCR product into a suitable expression vector (e.g., pET28a for N-terminal His6-tag) that has been digested with the same restriction enzymes. c. Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). d. Verify the sequence of the insert by DNA sequencing.

2. Protein Expression: a. Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.8. d. For QueE, which contains an iron-sulfur cluster, supplement the growth medium with iron(III) chloride (50 µM) and consider co-expression with plasmids that enhance [4Fe-4S] cluster biosynthesis.[18] e. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. f. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

3. Cell Lysis and Purification: a. Harvest the cells by centrifugation. b. For QueE, all subsequent purification steps should be performed under anaerobic conditions to prevent degradation of the [4Fe-4S] cluster.[13] c. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a cell disruptor. d. Clarify the lysate by centrifugation. e. Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. g. Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM). h. Analyze the fractions by SDS-PAGE to assess purity. i. For further purification, if necessary, perform size-exclusion chromatography.[27][28] j. Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Protocol 2: In Vitro Reconstitution of the preQ1 Biosynthesis Pathway

This protocol allows for the step-wise or complete in vitro synthesis of preQ1 from GTP.

1. Reaction Setup: a. Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM PIPES-NaOH pH 7.4), cofactors (GTP, SAM, NADPH, ATP, MgSO4), and a reducing agent for QueE activity (e.g., DTT, dithionite).[17][18] b. Add the purified enzymes (FolE, QueD, QueE, QueC, and QueF) to the reaction mixture. c. To study individual steps, add only the enzyme(s) for the reaction of interest. d. Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

2. Reaction Quenching and Analysis: a. Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).[18] b. Analyze the reaction products by HPLC or LC-MS/MS to identify and quantify the intermediates and the final product, preQ1.

Protocol 3: HPLC Analysis of preQ0 and preQ1

This protocol provides a general method for the separation and detection of preQ0 and preQ1.

1. Instrumentation and Column: a. Use a standard HPLC system equipped with a UV detector. b. Employ a C18 reverse-phase column (e.g., 4.6 mm × 250 mm).[29]

2. Mobile Phase and Gradient: a. Use a two-solvent mobile phase system:

- Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

- Solvent B: Acetonitrile. b. Elute the compounds using a linear gradient of Solvent B. The exact gradient will need to be optimized based on the specific column and system.

3. Detection: a. Monitor the elution profile at a wavelength suitable for detecting the deazapurine core, typically around 260 nm and 300 nm.[20]

4. Quantification: a. Generate standard curves for preQ0 and preQ1 using commercially available or synthesized standards to quantify their concentrations in the reaction mixtures.

Protocol 4: Generation of que Gene Knockouts using Lambda Red Recombineering in E. coli

This protocol outlines the general steps for creating a gene knockout in E. coli using the lambda red recombineering system.[10][30][31][32]

1. Preparation of the Recombineering Strain: a. Transform E. coli with a plasmid expressing the lambda red recombinase genes (exo, beta, and gam) under the control of an inducible promoter (e.g., pKD46 with an arabinose-inducible promoter).

2. Generation of the Targeting Cassette: a. Amplify an antibiotic resistance cassette (e.g., from pKD3 or pKD4) using PCR with primers that have 5' extensions homologous to the regions flanking the target que gene.

3. Recombination: a. Grow the recombineering strain to mid-log phase and induce the expression of the lambda red proteins with the appropriate inducer (e.g., L-arabinose). b. Prepare electrocompetent cells. c. Electroporate the purified PCR product (targeting cassette) into the induced cells. d. Plate the cells on selective medium containing the appropriate antibiotic to select for recombinants.

4. Verification of the Knockout: a. Verify the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the targeted locus.

5. Removal of the Resistance Cassette (Optional): a. If a scarless deletion is desired, use a resistance cassette flanked by FRT sites and express the FLP recombinase (e.g., from plasmid pCP20) to excise the cassette.

Regulation of the Pathway: The Role of the preQ1 Riboswitch

The biosynthesis of preQ1 is tightly regulated in many bacteria through a feedback mechanism involving a preQ1-responsive riboswitch.[3] This cis-acting RNA element is typically located in the 5'-untranslated region of the mRNA encoding the que biosynthetic genes.[3] Binding of preQ1 to the riboswitch aptamer induces a conformational change in the RNA structure, leading to either premature transcription termination or inhibition of translation initiation, thereby downregulating the expression of the biosynthetic enzymes.[4]

Future Directions and Applications

The detailed elucidation of the this compound biosynthesis pathway opens up several avenues for future research and practical applications. The unique enzymatic reactions, particularly the nitrile reduction catalyzed by QueF and the radical-mediated ring contraction by QueE, offer fertile ground for mechanistic enzymology and the discovery of novel biocatalysts. Furthermore, the essentiality of this pathway for many pathogenic bacteria and its absence in humans make the Que enzymes attractive targets for the development of novel antibiotics. High-throughput screening for inhibitors of these enzymes could lead to the discovery of new classes of antibacterial drugs.

References

-

Slattery, M., R. L. Rohlman, and D. Iwata-Reuyl. "Mechanistic studies of Bacillus subtilis QueF, the nitrile oxidoreductase involved in queuosine biosynthesis." Biochemistry 46.44 (2007): 12863-12873. [Link]

-

Zallot, R., and V. de Crécy-Lagard. "Unexpected NADPH Hydratase Activity in the Nitrile Reductase QueF from Escherichia coli." ChemBioChem 21.10 (2020): 1445-1450. [Link]

-

McCarty, R. M., et al. "Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines." Biochemistry 50.35 (2011): 7579-7590. [Link]

-

Zallot, R., et al. "Biochemical and Structural Studies of 6-Carboxy-5,6,7,8-tetrahydropterin Synthase Reveal the Molecular Basis of Catalytic Promiscuity within the Tunnel-fold Superfamily." Journal of Biological Chemistry 289.34 (2014): 23865-23876. [Link]

-

So, M., et al. "A Highly Efficient CRISPR-Cas9-Mediated Large Genomic Deletion in Bacillus subtilis." Frontiers in Microbiology 8 (2017): 1167. [Link]

-

Westbrook, J. A., and C. M. Miller. "Genome editing methods for Bacillus subtilis." Methods in enzymology. Vol. 645. Academic Press, 2020. 141-163. [Link]

-

McCarty, R. M., and V. Bandarian. "QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products." Methods in enzymology. Vol. 516. Academic Press, 2012. 155-170. [Link]

-

Zhang, Y., et al. "Methods for studying the radical SAM enzymes in diphthamide biosynthesis." Methods in enzymology. Vol. 606. Academic Press, 2018. 483-506. [Link]

-

Song, Y., and D. D. L. Bow. "A Simplified Method for CRISPR-Cas9 Engineering of Bacillus subtilis." Applied and Environmental Microbiology 87.21 (2021): e01243-21. [Link]

-

Steiner, B., et al. "Kinetic analysis and probing with substrate analogues of the reaction pathway of the nitrile reductase QueF from Escherichia coli." FEBS Journal 286.13 (2019): 2584-2599. [Link]

-

Zabransky, M., et al. "Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and queuosine in human plasma using a surrogate matrix approach." Journal of Pharmaceutical and Biomedical Analysis 198 (2021): 114002. [Link]

-

Osipiuk, J., et al. "High-Resolution Structure of the Nitrile Reductase QueF Combined with Molecular Simulations Provide Insight into Enzyme Mechanism." Journal of molecular biology 404.1 (2010): 127-137. [Link]

-

Reader, J. S., et al. "From cyclohydrolase to oxidoreductase: Discovery of nitrile reductase activity in a common fold." Proceedings of the National Academy of Sciences 101.46 (2004): 16148-16153. [Link]

-

Rebelo, J., et al. "GTP cyclohydrolase I." The international journal of biochemistry & cell biology 35.5 (2003): 599-603. [Link]

-

Auerbach, G., et al. "Active site topology and reaction mechanism of GTP cyclohydrolase I." Proceedings of the National Academy of Sciences 94.8 (1997): 3585-3590. [Link]

-

Picha, K., and M. Winkler. "Expression and characterization of the nitrile reductase queF from E. coli." Enzyme and microbial technology 52.4-5 (2013): 247-252. [Link]

-

Creative Biolabs. "Protocol for Lambda RED homologous recombination method for Escherichia coli gene knockout." [Link]

-

Dowling, D. P., et al. "Radical SAM enzyme QueE defines a new minimal core fold and metal-dependent mechanism." Nature chemical biology 10.2 (2014): 106-112. [Link]

-

McCarty, R. M., et al. "E. coli QueD is a 6-carboxy-5,6,7,8-tetrahydropterin synthase." Biochemistry 48.12 (2009): 2589-2591. [Link]

-

Addgene. "Lambda Red: A Homologous Recombination-based Technique for Genetic Engineering." [Link]

-

Grokipedia. "6-carboxytetrahydropterin synthase." [Link]

-

Chen, Y., and P. C. Lee. "GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species." Applied and environmental microbiology 64.11 (1998): 4495-4501. [Link]

-

Zallot, R., et al. "Biochemical and structural studies of 6-carboxy-5,6,7,8-tetrahydropterin synthase reveal the molecular basis of catalytic promiscuity within the tunnel-fold superfamily." The Journal of biological chemistry 289.34 (2014): 23865-23876. [Link]

-

Osipiuk, J., et al. "High-resolution structure of the nitrile reductase QueF combined with molecular simulations provide insight into enzyme mechanism." Journal of molecular biology 404.1 (2010): 127-137. [Link]

-

Mosberg, J. A., et al. "Lambda Red Recombineering in Escherichia coli Occurs Through a Fully Single-Stranded Intermediate." Genetics 186.3 (2010): 791-799. [Link]

-

Wikipedia. "Enzyme kinetics." [Link]

-

Sopa, M., and A. Schaller. "GTP Cyclohydrolase I as a Potential Drug Target: New Insights into Its Allosteric Modulation via Normal Mode Analysis." Journal of Chemical Information and Modeling 61.9 (2021): 4557-4568. [Link]

-

Vásquez-Vivar, J., et al. "GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression." Journal of Biological Chemistry 277.28 (2002): 25196-25201. [Link]

-

Wikipedia. "Nicotinamide adenine dinucleotide phosphate." [Link]

-

Shintaku, H., et al. "Transcriptional regulation of the GTP cyclohydrolase I gene via the NF-κB pathway by bacterial and viral immune stimulants." The Journal of Biochemistry 141.2 (2007): 225-231. [Link]

-

McCarty, R. M., and V. Bandarian. "The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps." Journal of the American Chemical Society 131.28 (2009): 9862-9863. [Link]

-

Picha, K., and M. Winkler. "Expression and characterization of the nitrile reductase queF from E. coli." Enzyme and microbial technology 52.4-5 (2013): 247-252. [Link]

-

UniProt. "queD - 6-carboxy-5,6,7,8-tetrahydropterin synthase - Buchnera aphidicola subsp. Schizaphis graminum (strain Sg)." [Link]

-

Biology LibreTexts. "5.4: Enzyme Kinetics." [Link]

-

Mosberg, J. A., et al. "Improving Lambda Red Genome Engineering in Escherichia coli via Rational Removal of Endogenous Nucleases." PLoS ONE 7.9 (2012): e44638. [Link]

-

UniProt. "queE - 7-carboxy-7-deazaguanine synthase - Bacillus subtilis (strain 168)." [Link]

-

Cox, M. M. J., et al. "Chapter 8 Scarless Baculovirus Genome Editing Using Lambda-Red Recombineering in E. coli." Baculovirus: Methods and Protocols. Humana, New York, NY, 2021. 115-133. [Link]

-

Cicmil, N., and R. H. Huang. "Crystal structure of QueC from Bacillus subtilis: an enzyme involved in preQ1 biosynthesis." Proteins: Structure, Function, and Bioinformatics 72.3 (2008): 1084-1088. [Link]

-

Weix, A. G., and S. D. C. "Methods for Expression, Purification, and Characterization of PqqE, a Radical SAM Enzyme in the PQQ Biosynthetic Pathway." Methods in enzymology. Vol. 606. Academic Press, 2018. 457-482. [Link]

-

Segal, A. W., and A. Abo. "The biochemical basis of the NADPH oxidase of phagocytes." Trends in biochemical sciences 18.2 (1993): 43-47. [Link]

-

GE Healthcare. "Recombinant Protein Purification." [Link]

-

Bio-Rad. "Protein Expression and Purification Series." [Link]

-

Zallot, R., and V. de Crécy-Lagard. "Proposed mechanism of QueF-catalyzed nitrile reduction." ResearchGate. [Link]

-

Al-Salami, H., et al. "Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study." Molecules 26.11 (2021): 3154. [Link]

-

Ahern, K., and I. Rajagopal. "Biochemistry Enzyme kinetics." [Link]

-

Ripp, S. A., and G. S. Sayler. "ENZYME KINETICS MODEL OF THE BACTERIAL LUCIFERASE REACTIONS FOR BIOSENSOR APPLICATIONS." ResearchGate. [Link]

-

Markham, J. E., and J. E. H. "Development of an LC-MS/MS method for the analysis of free sphingoid bases using 4-fluoro-7-nitrobenzofurazan (NBD-F)." Journal of chromatography. B, Analytical technologies in the biomedical and life sciences 855.1 (2007): 140-147. [Link]

-

Wiley Science Solutions. "LC-MS Archives." [Link]

Sources

- 1. Mechanistic studies of Bacillus subtilis QueF, the nitrile oxidoreductase involved in queuosine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 4. Engineering Cofactor Specificity of a Thermostable Phosphite Dehydrogenase for a Highly Efficient and Robust NADPH Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lambda Red Recombineering in Escherichia coli Occurs Through a Fully Single-Stranded Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. E. coli QueD is a 6-carboxy-5,6,7,8-tetrahydropterin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical and structural studies of 6-carboxy-5,6,7,8-tetrahydropterin synthase reveal the molecular basis of catalytic promiscuity within the tunnel-fold superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for studying the radical SAM enzymes in diphthamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and queuosine in human plasma using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biochem.du.ac.in [biochem.du.ac.in]

- 17. Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. Discovery of a new prokaryotic type I GTP cyclohydrolase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dynamic and Static Regulation of Nicotinamide Adenine Dinucleotide Phosphate: Strategies, Challenges, and Future Directions in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unexpected NADPH Hydratase Activity in the Nitrile Reductase QueF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. High-Resolution Structure of the Nitrile Reductase QueF Combined with Molecular Simulations Provide Insight into Enzyme Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 26. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 27. QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 28. med.unc.edu [med.unc.edu]

- 29. pnas.org [pnas.org]

- 30. static.igem.wiki [static.igem.wiki]

- 31. blog.addgene.org [blog.addgene.org]

- 32. Improving Lambda Red Genome Engineering in Escherichia coli via Rational Removal of Endogenous Nucleases | PLOS One [journals.plos.org]

A Comprehensive Technical Guide to the Role of 7-Aminomethyl-7-deazaguanosine in tRNA Modification

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a critical process across all domains of life, essential for maintaining translational fidelity and efficiency. Among the vast array of over 100 known modifications, the 7-deazaguanosine derivatives, queuosine (Q) and archaeosine (G+), stand out for their complex biosynthesis and significant functional roles. This technical guide provides an in-depth exploration of 7-aminomethyl-7-deazaguanosine (preQ₁), a pivotal precursor in the biosynthesis of queuosine. We will dissect the multi-enzyme pathway leading to its synthesis, the mechanism of its insertion into tRNA by tRNA-guanine transglycosylase (TGT), its subsequent conversion to mature queuosine, and the profound impact of this modification on codon recognition and protein synthesis. Furthermore, this guide details authoritative methodologies for the detection and analysis of these modifications, offering researchers and drug development professionals a comprehensive resource for investigating this fundamental aspect of molecular biology.

Introduction: The Landscape of tRNA Modification

Transfer RNAs are central players in protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Their function is not solely determined by their primary sequence but is heavily influenced by a rich tapestry of post-transcriptional chemical modifications.[1][2] These modifications, particularly those in the anticodon loop, are crucial for the structural integrity of the tRNA, proper codon recognition, and the prevention of translational frameshifting.[3][4]

One of the most complex and fascinating modifications is queuosine (Q), a hypermodified nucleoside found in the wobble position (position 34) of tRNAs specific for Aspartic Acid, Asparagine, Histidine, and Tyrosine (tRNAs with a GUN anticodon).[5][6][7] Unlike most modifications that involve the alteration of a standard base, the queuosine pathway involves the complete synthesis of a modified base, which is then swapped into the tRNA molecule. At the heart of this pathway in bacteria lies the precursor, this compound, commonly known as preQ₁.[4][8][9] This guide will illuminate the journey of this molecule from its synthesis to its ultimate role in shaping the proteome.

The Bacterial de Novo Biosynthesis of preQ₁

In bacteria, 7-aminomethyl-7-deazaguanine (the base of preQ₁) is synthesized de novo from Guanosine-5'-triphosphate (GTP) through a sophisticated multi-step enzymatic pathway.[8][10][11] This process occurs independently of the tRNA molecule, culminating in the creation of the free base that will be inserted later.

The key steps are as follows:

-

Initiation from GTP: The pathway begins with GTP cyclohydrolase I (FolE), the same enzyme that initiates folate biosynthesis, highlighting a key link between primary metabolism and tRNA modification.[11][12]

-

Formation of preQ₀: A series of enzymes, including QueD, QueE, and QueC, act sequentially to convert the GTP-derived intermediate into 7-cyano-7-deazaguanine (preQ₀).[10][11][13] preQ₀ is a critical branch point, also serving as a precursor for archaeosine in Archaea.[12][14]

-

Reduction to preQ₁: The final step in the formation of the free base is catalyzed by the NADPH-dependent preQ₀ reductase, QueF.[4][8][15] This enzyme reduces the nitrile group of preQ₀ to an aminomethyl group, yielding 7-aminomethyl-7-deazaguanine (preQ₁).[15]

The regulation of this pathway is tightly controlled, in part by preQ₁-sensing riboswitches found in the 5' untranslated regions of the que operon mRNAs.[4][16][17] Binding of preQ₁ to these RNA elements induces a conformational change that typically leads to premature transcription termination, thus down-regulating the synthesis of the enzymes responsible for its own production.[17]

The Central Role of tRNA-Guanine Transglycosylase (TGT)

The enzyme tRNA-guanine transglycosylase (TGT) is the gatekeeper for this modification pathway, catalyzing the exchange of the genetically encoded guanine at the wobble position (G34) with the synthesized preQ₁ base.[8][18][19]

Mechanism of Action: Bacterial TGT operates via a ping-pong mechanism.[19][20]

-

The enzyme binds to the target tRNA, recognizing specific structural elements within the anticodon stem-loop.[19]

-

A conserved aspartate residue in the active site acts as a nucleophile, attacking the C1' of the ribose at position 34. This forms a covalent enzyme-tRNA intermediate and releases the free guanine base.[18][21]

-

The preQ₁ base then enters the active site and attacks the C1' of the ribose, displacing the aspartate and completing the base exchange.[19]

This process is remarkably precise, occurring without cleavage of the tRNA's phosphodiester backbone.[22]

Kingdom-Specific Divergence: While the TGT enzyme family is evolutionarily ancient, its substrates and tRNA targets differ across the domains of life.[18][20]

-

Archaea: Archaeal TGT (ArcTGT) inserts the precursor preQ₀ at position 15 in the D-loop, not the anticodon, to initiate archaeosine synthesis.[14][22][24]

-

Eukaryotes: Eukaryotes lack the pathway to synthesize the base de novo. They must acquire the modified base, queuine (the base corresponding to the final queuosine nucleoside), from their diet or gut microbiota.[1][6][25][26] The eukaryotic TGT then directly inserts queuine into the tRNA in a single step.[1][19] The eukaryotic enzyme functions as a heterodimer, unlike the homodimeric bacterial TGT.[15][27]

Maturation to Queuosine and Functional Implications

Once preQ₁ is incorporated into the tRNA, it is not yet the final product. In bacteria, two additional enzymatic steps convert it to mature queuosine.[4][19]

-

QueA (S-adenosylmethionine:tRNA ribosyltransferase-isomerase) adds an epoxy-dihydroxy-cyclopentyl moiety from S-adenosylmethionine (SAM) to the aminomethyl group of preQ₁.[4][28]

-

QueG (epoxyqueuosine reductase) reduces this intermediate to form the final queuosine structure.[7][28]

Functional Significance of Queuosine: The presence of queuosine at the wobble position has profound effects on translation.

-

Enhanced Translational Fidelity: Q-modified tRNAs can decode both N-A-C and N-A-U codons with similar efficiency. In contrast, unmodified G34-containing tRNAs show a strong preference for NAC codons.[1][29][30] This "wobble" flexibility ensures accurate and efficient translation of genes that use both codons.

-

Prevention of Frameshifting: By stabilizing the codon-anticodon interaction, queuosine helps maintain the correct reading frame during translation, preventing the synthesis of aberrant proteins.[3]

-

Regulation of Translation Rate: The modification can accelerate the translational speed at specific codons, thereby fine-tuning the rate of protein synthesis for certain transcripts.[30][31] This suggests a role for queuosine in regulating the expression of specific gene sets, such as those involved in bacterial virulence and biofilm formation.[30]

Methodologies for Studying 7-Deazaguanosine Modifications

Analyzing tRNA modifications presents a significant challenge due to the small size, extensive secondary structure, and chemical diversity of tRNA molecules.[32] Several techniques have been developed to detect and quantify queuosine.

| Enzyme | Gene | Domain | Function |

| GTP cyclohydrolase I | folE | Bacteria, Archaea | Initiates the pathway by converting GTP.[11] |

| QueD, QueE, QueC | queD, queE, queC | Bacteria, Archaea | Multi-step synthesis of preQ₀ from GTP intermediate.[10][13] |

| preQ₀ reductase | queF | Bacteria | Reduces preQ₀ to preQ₁ base.[8][15] |

| tRNA-guanine transglycosylase | tgt | Bacteria, Eukarya | Exchanges G34 in tRNA with preQ₁ (bacteria) or queuine (eukaryotes).[18][19] |

| Archaeal TGT | tgtA | Archaea | Exchanges G15 in tRNA with preQ₀ base.[14] |

| SAM:tRNA ribosyltransferase | queA | Bacteria | Adds ribosyl moiety to preQ₁-tRNA.[4] |

| Epoxyqueuosine reductase | queG | Bacteria | Final reduction step to form Q-tRNA.[7] |

| Archaeosine Synthase | arcS | Archaea | Converts preQ₀-tRNA to G+-tRNA.[24][33] |

Protocol: Periodate-dependent Analysis of Queuosine Sequencing (PAQS-seq)

This method provides single-base resolution profiling of Q-modification in tRNA via next-generation sequencing.[26][34][35] It leverages the unique chemical structure of the queuosine base.

Principle: Sodium periodate (NaIO₄) specifically oxidizes the cis-diol group within the cyclopentenediol moiety of queuosine. This oxidation opens the ring structure, creating a bulky adduct.[34][36] During reverse transcription for library preparation, this adduct causes the polymerase to stall or skip the modified base, resulting in a characteristic deletion signature in the sequencing data that marks the site of modification.[35]

Step-by-Step Methodology:

-

Total RNA Isolation: Isolate total RNA from cells or tissues using a standard Trizol or column-based method. Ensure high quality and purity of the RNA.

-

tRNA Enrichment (Optional but Recommended): Enrich for small RNAs (<200 nt) using a kit to increase the proportion of tRNA in the sample.

-

Periodate Treatment:

-

Resuspend 1-5 µg of RNA in 20 µL of reaction buffer (e.g., 100 mM sodium acetate, pH 5.2).

-

Add 2.5 µL of freshly prepared 50 mM sodium periodate.

-

Incubate in the dark at room temperature for 30 minutes. Causality: This step specifically oxidizes the Q-base. The reaction is performed in the dark to prevent light-induced degradation of the periodate.

-

Quench the reaction by adding 2.5 µL of 1 M glucose or glycerol and incubating for 5 minutes. Causality: This neutralizes any remaining periodate to prevent non-specific damage to the RNA.

-

-

RNA Cleanup: Purify the treated RNA using an RNA cleanup kit or ethanol precipitation to remove salts and quenching agents.

-

Library Preparation:

-

Proceed with a small RNA library preparation protocol (e.g., NEBNext Small RNA Library Prep Kit). This involves 3' adapter ligation, 5' adapter ligation, reverse transcription, and PCR amplification.

-

-

Next-Generation Sequencing: Sequence the prepared libraries on an Illumina platform.

-

Bioinformatic Analysis:

-

Trim adapter sequences from raw reads.

-

Align reads to a reference library of tRNA sequences.

-

Analyze the aligned reads for a deletion signature specifically at position 34 of Q-family tRNAs (tRNA-Asp, Asn, His, Tyr).

-

Calculate the modification stoichiometry by determining the fraction of reads with a deletion at this position compared to the total number of reads covering that position.

-

Other Analytical Techniques

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for identifying and quantifying RNA modifications.[2][26] It involves digesting tRNA to single nucleosides and measuring their mass-to-charge ratio, providing unambiguous identification.

-

Nanopore Direct RNA Sequencing: Emerging technologies allow for direct sequencing of RNA molecules, where modifications cause characteristic changes in the electrical current as the RNA passes through a nanopore.[31][37] This approach holds promise for transcriptome-wide, simultaneous detection of multiple modifications.

Conclusion and Future Directions

This compound is not merely an intermediate but a cornerstone in a conserved pathway that fine-tunes the machinery of translation. Its synthesis, incorporation, and maturation into queuosine represent a sophisticated biological strategy to enhance the accuracy and efficiency of protein synthesis. The divergence of the TGT enzyme family underscores the evolutionary adaptation of this fundamental process.

For researchers and drug development professionals, this pathway presents intriguing opportunities. The bacterial-specific nature of the de novo synthesis pathway, particularly the enzymes QueC, D, E, and F, makes them potential targets for novel antibacterial agents. Furthermore, the link between queuine availability from the gut microbiome and host translation in eukaryotes opens up new avenues for understanding host-microbe interactions in health and disease, including cancer and neurological disorders.[3][26][36] Continued innovation in analytical techniques will be paramount to unraveling the full complexity of the "tRNA epitranscriptome" and its role in cellular regulation.

References

- Harada F, Nishimura S (January 1972). "Possible anticodon sequences of tRNA His, tRNA Asm, and tRNA Asp from Escherichia coli B. Universal presence of nucleoside Q in the first position of the anticodons of these transfer ribonucleic acids". Biochemistry.

-

Katanski CD, Watkins CP, Zhang W, et al. (2022). "Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing". Nucleic Acids Research. [Link]

-

Curnow AW, Garcia GA. (1995). "The Effect of Queuosine on tRNA Structure and Function". Journal of Biomolecular Structure and Dynamics. [Link]

-

Ishitani R, Nureki O, Nameki N, et al. (2003). "Archaeosine biosynthesis pathway". ResearchGate. [Link]

-

Stengl B, Reuter K, Klebe G. (2005). "Mechanism and substrate specificity of tRNA-guanine transglycosylases (TGTs): tRNA-modifying enzymes from the three different kingdoms of life share a common catalytic mechanism". ChemBioChem. [Link]

-

Slany R, Bösl M, Crain PF, Kersten H. (1993). "A new function of S-adenosylmethionine: the priming of the T-suppressor cell-specific lymphokine". ResearchGate. [Link]

-

Reader JS, Metzgar D, Schimmel P, de Crécy-Lagard V. (2004). "Identification of four genes necessary for biosynthesis of the modified nucleoside queuosine". The Journal of biological chemistry. [Link]

-

Wikipedia contributors. "Queuine". Wikipedia. [Link]

-

PubChem. "queuosine biosynthesis". PubChem Pathway. [Link]

-

Pathak C, Sharak K, Gaur R. (2008). "Queuosine modification of tRNA: its divergent role in cellular machinery". Bioscience Reports. [Link]

-

Mueller EG. (2021). "Structural and functional insights into human tRNA guanine transgylcosylase". PLoS computational biology. [Link]

-

Gaur R, Varshney U, de Crécy-Lagard V. (2006). "Biosynthesis of 7-Deazaguanosine-Modified tRNA Nucleosides: a New Role for GTP Cyclohydrolase I". Journal of bacteriology. [Link]

-

Dowling DP, Vey JL, Croft AK, Drennan CL. (2016). "Queuosine biosynthesis and incorporation into four tRNAs". ResearchGate. [Link]

-

Phillips G, El Yacoubi B, de Crécy-Lagard V. (2012). "Diversity of Archaeosine Synthesis in Crenarchaeota". Journal of bacteriology. [Link]

-

Katanski CD, Watkins CP, Zhang W, et al. (2022). "Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing". bioRxiv. [Link]

-

Zegarra V, Garcia-Pineda E, Lázaro-Guevara JM, et al. (2022). "tRNA queuosine modification is involved in biofilm formation and virulence in bacteria". Nucleic Acids Research. [Link]

-

Hutinet G, Lartigue C, Genty M, et al. (2018). "Queuosine and archeosine synthesis pathways". ResearchGate. [Link]

-

Katanski CD, Watkins CP, Zhang W, et al. (2022). "Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing". Nucleic Acids Research. [Link]

-

Boland C, Hayes P, Santa Maria S, et al. (2020). "The eukaryotic tRNA-guanine transglycosylase enzyme inserts queuine into tRNA via a sequential bi–bi mechanism". Chemical Communications. [Link]

-

Katanski CD, Watkins CP, Zhang W, et al. (2022). "Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing". SciSpace. [Link]

-

Watanabe M, Matsuo M, Tanaka S, et al. (1997). "Biosynthesis of archaeosine, a novel derivative of 7-deazaguanosine specific to archaeal tRNA, proceeds via a pathway involving base replacement on the tRNA polynucleotide chain". The Journal of biological chemistry. [Link]

-

Kittendorf JD, Guillerm E, de Crécy-Lagard V, Drennan CL. (2007). "Proposed chemical mechanism of tRNA-guanine transglycosylase". ResearchGate. [Link]

-

Chen YC, Li S, Senger B, et al. (2008). "Evolution of eukaryal tRNA-guanine transglycosylase: insight gained from the heterocyclic substrate recognition by the wild-type and mutant human and Escherichia coli tRNA-guanine transglycosylases". The Journal of biological chemistry. [Link]

-

Thüring K, Wetzel C, Flemr M, et al. (2023). "Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing". Nucleic Acids Research. [Link]

-

Wikipedia contributors. "Archaeosine synthase". Wikipedia. [Link]

-

Matsumura S, Ikeuchi Y, Suzuki T. (2024). "Queuosine tRNA Modification: Connecting the Microbiome to the Translatome". ResearchGate. [Link]

-

Lartigue C, Genty M, Hutinet G, et al. (2016). "Novel genomic island modifies DNA with 7-deazaguanine derivatives". Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

de Crécy-Lagard V, El Yacoubi B, Phillips G, et al. (2012). "Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways". Current opinion in microbiology. [Link]

-

Sherman E, Belashov IA, Serganov A. (2015). "Structure and function of preQ1 riboswitches". Biochimica et biophysica acta. [Link]

-

Gentry M, Lartigue C, Forterre P, et al. (2017). "7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system". Nucleic Acids Research. [Link]

-

PubChem. "this compound". PubChem. [Link]

-

Pan T. (2018). "tRNA modifications: greasing the wheels of translation and beyond". Annual review of genetics. [Link]

-

Kasai H, Shindo-Okada N, Noguchi S, Nishimura S. (1979). "Specific fluorescent labeling of 7-(aminomethyl)-7-deazaguanosine located in the anticodon of tRNATyr isolated from E. coli mutant". Nucleic acids research. [Link]

-

Ribocentre. "PreQ1 - Ribocentre-switch". Ribocentre. [Link]

-

PubChem. "7-Aminomethyl-7-carbaguanine". PubChem. [Link]

-

Grabowski R, L-Aravind, de Crécy-Lagard V, et al. (2008). "The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps". The Journal of biological chemistry. [Link]

-

Suddala KC, Rinaldi AJ, Feng J, et al. (2013). "Structural determinants for ligand capture by a class II preQ1 riboswitch". Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Wikipedia contributors. "PreQ1 riboswitch". Wikipedia. [Link]

-

El Yacoubi B, Hatin I, Gaci N, et al. (2015). "The Escherichia coli COG1738 Member YhhQ Is Involved in 7-Cyanodeazaguanine (preQ0) Transport". MDPI. [Link]

-

ChEBI. "7-aminomethyl-7-deazaguanine (CHEBI:45126)". EMBL-EBI. [Link]

-

Lorenz C, Lünse CE, Mörl M. (2017). "tRNA Modifications: Impact on Structure and Thermal Adaptation". MDPI. [Link]

-

Kang M, Eichhorn CD, Feigon J. (2009). "The Structural Basis for Recognition of the PreQ0 Metabolite by an Unusually Small Riboswitch Aptamer Domain". Molecular cell. [Link]

-

Bio-protocol Webinars. (2023). "Nanopore sequencing of tRNA modifications". YouTube. [Link]

-

Warner KD, Scerbo D, Svidritskiy E, et al. (2018). "A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites". University of Groningen Research Portal. [Link]

-

MDPI. "Special Issue : Transfer RNA Modification". Genes. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. tRNA modifications: greasing the wheels of translation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Queuosine - Wikipedia [en.wikipedia.org]

- 6. queuosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Identification of four genes necessary for biosynthesis of the modified nucleoside queuosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diversity of Archaeosine Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]

- 18. Mechanism and substrate specificity of tRNA-guanine transglycosylases (TGTs): tRNA-modifying enzymes from the three different kingdoms of life share a common catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural and functional insights into human tRNA guanine transgylcosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evolution of eukaryal tRNA-guanine transglycosylase: insight gained from the heterocyclic substrate recognition by the wild-type and mutant human and Escherichia coli tRNA-guanine transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biosynthesis of archaeosine, a novel derivative of 7-deazaguanosine specific to archaeal tRNA, proceeds via a pathway involving base replacement on the tRNA polynucleotide chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Queuine - Wikipedia [en.wikipedia.org]

- 26. academic.oup.com [academic.oup.com]

- 27. The eukaryotic tRNA-guanine transglycosylase enzyme inserts queuine into tRNA via a sequential bi–bi mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 28. mdpi.com [mdpi.com]

- 29. tandfonline.com [tandfonline.com]

- 30. academic.oup.com [academic.oup.com]

- 31. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 32. m.youtube.com [m.youtube.com]

- 33. grokipedia.com [grokipedia.com]

- 34. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. semanticscholar.org [semanticscholar.org]

- 36. scispace.com [scispace.com]

- 37. youtube.com [youtube.com]

The Pivotal Role of 7-Deazaguanine Derivatives in Cellular Processes: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted functions of 7-deazaguanine derivatives in cellular processes. From their fundamental roles in nucleic acid modification to their emerging therapeutic potential, this document synthesizes current knowledge, explains the causality behind experimental observations, and provides actionable insights for future research and development.

Executive Summary

7-Deazaguanine derivatives, a class of nucleobase analogs where the nitrogen at position 7 of the purine ring is replaced by a carbon, are integral to a surprising array of biological functions.[1][2][3] Initially identified as components of complex transfer RNA (tRNA) modifications, their roles have expanded to include crucial functions in DNA integrity, viral defense mechanisms, and as secondary metabolites with therapeutic promise.[1][2][4] This guide will navigate the intricate world of 7-deazaguanine derivatives, elucidating their biosynthesis, their incorporation into macromolecules, and their profound impact on cellular physiology.

The Biosynthetic Hub: PreQ₀ as a Central Precursor

The journey of most 7-deazaguanine-containing molecules begins with a common precursor, 7-cyano-7-deazaguanine (preQ₀).[1][5] This pivotal molecule is synthesized from guanosine-5'-triphosphate (GTP) through a multi-step enzymatic pathway.[1][6] PreQ₀ serves as a critical branch point, directing the flow of 7-deazaguanine moieties into either RNA or DNA modification pathways, as well as into the synthesis of various secondary metabolites.[1][7]

The biosynthesis of preQ₀ from GTP involves four key enzymatic steps:

-

GTP cyclohydrolase I (FolE): Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.

-

6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): Converts the product of FolE into 6-carboxy-5,6,7,8-tetrahydropterin.

-

7-carboxy-7-deazaguanine synthase (QueE): A radical S-adenosylmethionine (SAM) enzyme that transforms the pterin intermediate into 7-carboxy-7-deazaguanine (CDG).[4]

-

7-cyano-7-deazaguanine synthase (QueC): Catalyzes the final two ATP-dependent steps, converting CDG into preQ₀.[1][4]

The central role of preQ₀ highlights a fascinating crosstalk between RNA and DNA modification pathways, a concept that has gained significant traction in recent years.[2][7]

Orchestrating Translation: 7-Deazaguanine Derivatives in tRNA

The most well-characterized function of 7-deazaguanine derivatives lies in their modification of tRNA, particularly the hypermodified nucleoside queuosine (Q).[8][9] Queuosine is found at the wobble position (position 34) of tRNAs with a GUN anticodon, which includes those for histidine, asparagine, aspartic acid, and tyrosine.[8][9][10]

The Role of Queuosine in Translational Fidelity and Efficiency

The presence of queuosine in the anticodon loop has a profound impact on the efficiency and fidelity of protein synthesis.[2][8][9] It modulates codon-anticodon interactions, fine-tuning the translation process.[2][3] Specifically, queuosine modification prevents +1 frameshifting at NAU codons, ensuring the maintenance of the correct reading frame during mRNA translation.[10][11] This function is critical for producing functional proteins and maintaining cellular homeostasis.

Interestingly, while prokaryotes can synthesize queuine (the base of queuosine) de novo, eukaryotes must obtain it as a micronutrient from their diet or gut microflora.[8][9][10][11] This dependency underscores a fascinating link between the microbiome and the host's translational machinery.[11]

Queuosine and Cellular Stress Response

Beyond its role in routine translation, queuosine modification is implicated in cellular stress responses.[2][4] Studies have shown a correlation between the levels of queuosine-modified tRNA and the cell's ability to cope with oxidative and mitochondrial stress.[10][11] Hypomodification of queuosine in tRNA has been associated with cell proliferation and malignancy, suggesting a role in cell cycle control.[8][9]

A Novel Frontier: 7-Deazaguanine Derivatives in DNA

Once thought to be exclusive to tRNA, 7-deazaguanine derivatives have been discovered as modifications in the DNA of bacteria and bacteriophages.[6][7][12] This finding has opened up a new area of research in bacterial epigenetics and host-pathogen interactions.[2]

The Dpd System: A DNA Modification Cassette

In bacteria, a dedicated set of genes, often found in a genomic island and referred to as the dpd (deazapurine in DNA) cluster, is responsible for incorporating 7-deazaguanine derivatives into DNA.[6][12][13] This system utilizes the precursor preQ₀ and involves a specialized tRNA-guanine transglycosylase (TGT) homolog, DpdA, which, in conjunction with an ATPase, DpdB, inserts preQ₀ into DNA.[12][13] The inserted preQ₀ can be further modified to 2'-deoxy-7-amido-7-deazaguanosine (dADG) by the enzyme DpdC.[12][13]

A Shield Against Restriction: The Protective Role in Phage Genomes

One of the primary functions of 7-deazaguanine modifications in DNA is to protect bacteriophage genomes from the host bacterium's restriction-modification (R-M) systems.[2][6][14][15] By replacing guanine with these modified bases, the phage DNA becomes unrecognizable to many restriction enzymes, allowing it to evade cleavage and successfully replicate within the host.[6][14] This molecular camouflage is a key strategy in the ongoing evolutionary arms race between bacteria and their viral predators.[14][15] The diversity of these modifications is expanding, with several new derivatives recently identified in phage DNA, including 7-deazaguanine (dDG), 7-(methylamino)methyl-7-deazaguanine (mdpreQ₁), and 7-(formylamino)methyl-7-deazaguanine (fdpreQ₁).[14][16][17]

Therapeutic and Biotechnological Potential

The unique biological roles of 7-deazaguanine derivatives make them attractive targets for therapeutic intervention and valuable tools for biotechnology.

Enzyme Inhibition and Drug Development

The enzymes involved in the biosynthesis and modification of 7-deazaguanine derivatives represent potential targets for the development of novel antimicrobial agents. Furthermore, some 7-deazaguanine derivatives themselves exhibit biological activity. For instance, echiguanines A and B are inhibitors of phosphatidylinositol kinase.[1] The anticancer properties of preQ₀ have also been noted.[1][6]

Recently, novel 7-deazaguanine agents have shown promise in the treatment of autoimmune diseases.[18] These compounds act as substrates for queuine tRNA ribosyltransferase (QTRT) and can dramatically reduce the production of inflammatory cytokines like IL-6 in synovial fibroblasts from rheumatoid arthritis patients.[18]

Biotechnological Applications

The ability of 7-deazaguanine modifications to protect DNA from restriction enzymes has significant biotechnological implications.[1] Phages with modified genomes are being explored as more robust vectors for phage therapy.[1] Additionally, the enzymes from the Dpd system could be harnessed as tools for site-specific DNA modification in synthetic biology applications.

Experimental Workflows and Methodologies

Protocol for Identification of 7-Deazaguanine Derivatives in DNA by LC-MS/MS

This protocol outlines a robust method for the detection and quantification of 7-deazaguanine derivatives in genomic DNA.

Materials:

-

Genomic DNA sample

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS/MS system

-

Appropriate buffers and standards for dPreQ₀ and dADG

Procedure:

-

DNA Digestion:

-

To 10 µg of genomic DNA, add 10 units of Nuclease P1 and incubate at 37°C for 2 hours in a final volume of 50 µL.

-

Add 10 units of Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours.

-

-

Sample Preparation:

-

Centrifuge the digested sample at 14,000 x g for 10 minutes to pellet any undigested material.

-

Transfer the supernatant to a new tube and filter through a 0.22 µm filter.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the filtered sample onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Perform mass spectrometry in positive ion mode, monitoring for the specific mass-to-charge ratios (m/z) and fragmentation patterns of the target 7-deazaguanine deoxynucleosides.[19]

-

-

Quantification:

-

Generate a standard curve using synthetic standards of the 7-deazaguanine derivatives of interest.

-

Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the standard curve.

-

Visualizing the Pathways

Biosynthesis of PreQ₀

Caption: Divergent pathways for the incorporation of preQ₀ into tRNA and DNA.

Quantitative Data Summary

| 7-Deazaguanine Derivative | Cellular Location | Primary Function | Key Enzymes Involved |

| Queuosine (Q) | tRNA (wobble position) | Fine-tuning translation efficiency and fidelity [2][3] | tRNA-guanine transglycosylase (TGT) |

| Archaeosine (G+) | tRNA (position 15) | Structural stabilization of tRNA [7] | Archaeal TGT |

| dPreQ₀ | DNA (bacteria, phages) | Protection from restriction enzymes [2][6] | DpdA, DpdB |

| dADG | DNA (bacteria, phages) | Protection from restriction enzymes [2][6] | DpdC |

Conclusion and Future Directions

The study of 7-deazaguanine derivatives has unveiled a remarkable layer of complexity in cellular regulation. From ensuring the fidelity of protein synthesis to protecting viral genomes, these modified nucleobases are at the nexus of fundamental biological processes. The elucidation of the biosynthetic and modification pathways provides a rich landscape for the discovery of novel enzyme inhibitors and therapeutic agents. Future research should focus on a deeper understanding of the regulatory mechanisms governing the flux of preQ₀ into different pathways and the full spectrum of cellular processes influenced by these modifications. The expanding diversity of 7-deazaguanine derivatives in phage genomes also presents an exciting opportunity to explore novel mechanisms of host-pathogen interaction and to develop new tools for biotechnology and synthetic biology.

References

- Biosynthesis and function of 7-deazaguanine deriv

- Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages | Microbiology and Molecular Biology Reviews - ASM Journals.

- Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages | Request PDF - ResearchG

- Queuosine modification of tRNA: its divergent role in cellular machinery - Portland Press.

- Queuosine modification of tRNA: its divergent role in cellular machinery - PubMed.

- Queuosine tRNA Modification: Connecting the Microbiome to the Transl

- 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modific

- Biosynthesis and function of 7-deazaguanine deriv

- Queuosine tRNA Modification: Connecting the Microbiome to the Transl

- Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification p

- Novel genomic island modifies DNA with 7-deazaguanine deriv

- Four additional natural 7-deazaguanine derivatives in phages and how to make them | Nucleic Acids Research | Oxford Academic.

- A new class of 7-deazaguanine agents targeting autoimmune diseases: dramatic reduction of synovial fibroblast IL-6 production from human rheumatoid arthritis patients and improved performance against murine experimental autoimmune encephalomyelitis - RSC Publishing.

- 7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA modific

- Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification p

- Four additional natural 7-deazaguanine deriv

- Four additional natural 7-deazaguanine deriv

- Four additional natural 7-deazaguanine derivatives in phages and how to make them | Nucleic Acids Research | Oxford Academic.

- Novel genomic island modifies DNA with 7-deazaguanine deriv

- Four additional natural 7-deazaguanine deriv

Sources

- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pnas.org [pnas.org]

- 7. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Queuosine modification of tRNA: its divergent role in cellular machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Queuosine tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA" by Samanthi Herath Gedara, Andrew Gustafson et al. [pdxscholar.library.pdx.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. A new class of 7-deazaguanine agents targeting autoimmune diseases: dramatic reduction of synovial fibroblast IL-6 production from human rheumatoid ar ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00028E [pubs.rsc.org]

- 19. files01.core.ac.uk [files01.core.ac.uk]

The Pivotal Role of preQ1 Modification in Translational Regulation: A Technical Guide for Researchers

Abstract

The modification of transfer RNA (tRNA) molecules is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the myriad of known modifications, the hypermodified guanosine analog, queuosine (Q), located at the wobble position (34) of tRNAs for Aspartic Acid, Asparagine, Histidine, and Tyrosine, stands out for its unique biosynthesis and profound impact on translation. This technical guide provides an in-depth exploration of the biological significance of the preQ1 (pre-queuosine1) intermediate and the final queuosine modification. We will delve into the intricate mechanisms of preQ1-mediated gene regulation in bacteria via riboswitches, the fascinating dependency of eukaryotes on their microbiome for the queuine precursor, and the downstream consequences of Q-modification on translational accuracy, speed, and cellular homeostasis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental insights to investigate this fascinating nexus of metabolism, translation, and host-microbe interactions.

Introduction: Beyond the Canonical Genetic Code

The translation of messenger RNA (mRNA) into protein is a cornerstone of molecular biology, governed by the canonical base-pairing rules of the genetic code. However, the ribosome does not operate in a vacuum. The efficiency and accuracy of this process are exquisitely fine-tuned by a vast array of post-transcriptional modifications on tRNA molecules. These modifications, particularly within the anticodon loop, can dramatically alter the decoding properties of tRNA, influencing codon recognition, preventing frameshifting, and modulating the overall rate of protein synthesis[1].

Queuosine (Q) is a particularly compelling example of this regulatory layer. It is a 7-deazaguanosine derivative found in both bacteria and eukaryotes, but its biogenesis reveals a fundamental divergence. Bacteria can synthesize Q de novo from GTP, a pathway that involves the crucial intermediate, preQ1[2][3]. In contrast, eukaryotes are auxotrophic for the queuine base, the direct precursor for Q modification in their tRNAs, and must acquire it from their diet or gut microbiota[4][5]. This creates a direct molecular link between the host's microbiome and its translational machinery, with far-reaching implications for physiology and disease[4][6].

This guide will dissect the biological significance of preQ1 and queuosine modification, starting from the elegant regulatory circuits in bacteria and expanding to the complex interplay in eukaryotes that impacts everything from mitochondrial function to cancer cell proliferation.

Part 1: The Bacterial Paradigm - preQ1 Riboswitches as Master Regulators

In many bacteria, the biosynthesis and transport of preQ1 are tightly controlled by a fascinating class of cis-regulatory RNA elements known as preQ1 riboswitches[7][8]. These structured RNA domains, located in the 5' untranslated regions (5' UTRs) of relevant mRNAs, directly bind to the preQ1 metabolite, inducing a conformational change that modulates gene expression. This feedback mechanism ensures that the cellular concentration of preQ1 is maintained within an optimal range, preventing wasteful overproduction[9].

Mechanism of Action: A Conformational Switch

The preQ1 riboswitch operates by sequestering or exposing key regulatory sequences, thereby controlling either transcription or translation[8][10].

-

Transcriptional Regulation: In some bacteria, such as Bacillus subtilis, the preQ1 riboswitch controls the formation of a terminator or anti-terminator hairpin structure. In the absence of preQ1, the anti-terminator forms, allowing transcription to proceed. However, upon binding of preQ1, the RNA structure refolds to form a terminator hairpin, leading to premature transcription termination[8].

-

Translational Regulation: A more common mechanism involves the control of ribosome access to the Shine-Dalgarno (SD) sequence. In the preQ1-bound state, the riboswitch adopts a conformation that sequesters the SD sequence, preventing the initiation of translation[8][11][12].

Visualizing the preQ1 Riboswitch Mechanism

The following diagram illustrates the translational regulation by a preQ1-I riboswitch.

Caption: Translational regulation by a preQ1 riboswitch.

Part 2: The Eukaryotic Connection - A Tale of Diet, Microbiome, and Translational Fidelity

Eukaryotes present a different and, in many ways, more complex story. Lacking the machinery for de novo queuine synthesis, they are entirely dependent on external sources[4][5]. This dependency underscores a profound evolutionary relationship between eukaryotes and their gut microbiota, which are a primary source of this essential micronutrient[6].

From Queuine to Queuosine: The Eukaryotic Pathway

Once absorbed, the queuine base is incorporated into the wobble position of tRNAs with a GUN anticodon (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr) by a heterodimeric enzyme complex called tRNA-guanine transglycosylase (TGT)[4][13]. This enzyme catalyzes the exchange of the guanine at position 34 for queuine. In some instances, the Q modification can be further glycosylated to mannosyl-Q (manQ) or galactosyl-Q (galQ)[3][13].

Visualizing the Eukaryotic Queuosine Modification Pathway

This diagram outlines the journey of queuine from the gut microbiome to its incorporation into host tRNA.

Caption: Eukaryotic queuosine modification pathway.

The Functional Consequences of Queuosine Modification

The presence of queuosine at the wobble position has profound effects on the decoding properties of tRNA:

-

Enhanced Translational Fidelity: Queuosine modification is crucial for preventing +1 frameshifting during the translation of codons ending in U (NAU codons)[4]. The unmodified guanine at this position has a tendency to "slip," leading to the misreading of the mRNA and the synthesis of truncated or non-functional proteins. Q-modification stabilizes the codon-anticodon interaction, ensuring the correct reading frame is maintained.

-

Modulation of Translational Speed: The impact of Q on translational speed is codon-specific. It has been shown to increase the decoding speed of C-ending codons (NAC) for His and Asp, while decreasing the speed for U-ending codons (NAU) for Asn and Tyr[14]. This differential effect on translation speed suggests that Q-modification can fine-tune the expression of specific sets of genes enriched in these codons[15].

-

Mitochondrial Function: Queuosine modification is not restricted to cytosolic tRNAs; it is also present in mitochondrial tRNAs, where it plays a vital role in the translation of mitochondrial-encoded proteins[4]. A deficiency in queuosine has been linked to impaired mitochondrial respiration and a shift towards aerobic glycolysis, a metabolic state known as the Warburg effect, which is characteristic of many cancer cells[16].

-

Cellular Stress Response: The levels of Q-modification can be dynamic and have been shown to be critical for cellular responses to oxidative and mitochondrial stress[4]. Queuosine-modified tRNAs are also more resistant to cleavage by stress-induced ribonucleases like angiogenin[4].

Part 3: Broader Biological and Pathological Implications

The intricate regulation and functional importance of preQ1 and queuosine modification have significant implications for a wide range of biological processes and disease states.

-

Bacterial Virulence and Biofilm Formation: In pathogenic bacteria such as Shigella flexneri, queuosine modification has been implicated in virulence[7]. More recent studies have shown a broader role for Q-modification in controlling biofilm formation in both Gram-positive and Gram-negative bacteria, suggesting that targeting the Q-biosynthesis pathway could be a novel antimicrobial strategy[2][17].

-

Cancer Biology: The observation that many tumors exhibit queuosine-hypomodified tRNA and a Warburg-like metabolism has spurred interest in the role of Q in cancer[1][16]. The microbial metabolite preQ1 has been shown to inhibit the proliferation of cancer cell lines, an effect that is competed by queuine[]. This suggests a complex interplay between microbial metabolites in the tumor microenvironment that could influence cancer progression.

-

Neurobiology: Queuosine is essential for the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for the production of neurotransmitters like dopamine and serotonin[4][19]. Deficiencies in Q-modification have been linked to neurological and psychiatric disorders, highlighting the importance of the gut-brain axis in maintaining neuronal health[4].

Part 4: Experimental Protocols for the Researcher

Investigating the biological significance of preQ1 and queuosine modification requires a specialized toolkit of molecular biology techniques. Here, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: tRNA Isolation for Modification Analysis

Causality: High-purity tRNA is the essential starting material for any downstream analysis of modifications. This protocol is designed to enrich for small RNAs, including tRNA, while removing larger RNA species and other cellular contaminants.

Methodology:

-

Cell Lysis: Lyse cultured cells or homogenized tissue in a TRIzol-like reagent to denature proteins and preserve RNA integrity.

-

Phase Separation: Add chloroform and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein and lipids) phases.

-

RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

-

Washing: Wash the RNA pellet with 75% ethanol to remove residual salts and contaminants.

-

Small RNA Enrichment (Optional but Recommended): For cleaner preparations, further enrich for small RNAs using a commercial kit (e.g., PureLink™ miRNA Isolation Kit) or by size-selection on a denaturing polyacrylamide gel (15% Urea-PAGE)[2].

-

Quantification and Quality Control: Resuspend the final tRNA-enriched pellet in RNase-free water. Determine the concentration using a NanoDrop spectrophotometer and assess integrity on a Bioanalyzer.